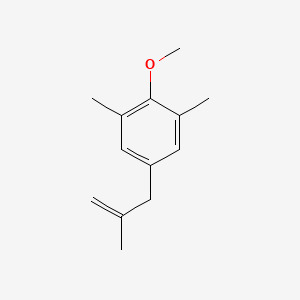

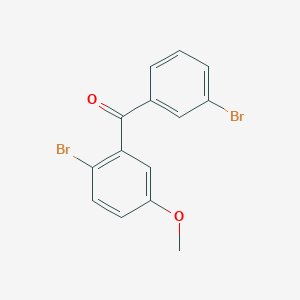

2,3'-Dibromo-5-methoxybenzophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

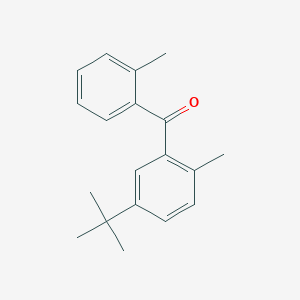

2,3’-Dibromo-5-methoxybenzophenone is a chemical compound with the molecular formula C14H10Br2O2 . It has a molecular weight of 370.04 . The IUPAC name for this compound is (2-bromo-5-methoxyphenyl) (3-bromophenyl)methanone .

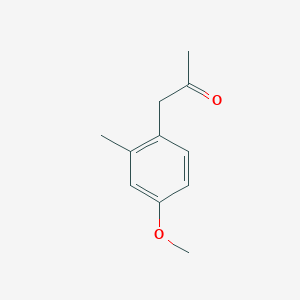

Molecular Structure Analysis

The molecular structure of 2,3’-Dibromo-5-methoxybenzophenone consists of a benzophenone core with bromine atoms at the 2 and 3’ positions and a methoxy group at the 5 position .Physical And Chemical Properties Analysis

The physical and chemical properties of 2,3’-Dibromo-5-methoxybenzophenone include a molecular weight of 370.04 . Other specific properties such as melting point, boiling point, and density are not provided in the search results.Aplicaciones Científicas De Investigación

Antioxidant Activity and Marine Applications

Bromophenols, closely related to 2,3'-Dibromo-5-methoxybenzophenone, have been extensively researched for their antioxidant properties and potential applications in marine biology. A study on the marine red alga Rhodomela confervoides isolated 19 naturally occurring bromophenols, including six new structures. These compounds showed potent free radical scavenging activity against DPPH and ABTS radicals, suggesting that Rhodomela confervoides could be an excellent source of natural antioxidants. This finding indicates the potential of these bromophenols in preventing oxidative deterioration of food and possibly in pharmaceutical applications (Li et al., 2011). Moreover, a different set of bromophenol derivatives isolated from the same red alga displayed antibacterial activity against various bacterial strains, highlighting their potential as natural antibacterial agents (Xu et al., 2003).

Carbonic Anhydrase Inhibition

Research on bromophenol derivatives has also revealed their inhibitory effects on carbonic anhydrase, an enzyme involved in various physiological processes. Novel bromophenol derivatives have been synthesized and tested for their inhibitory potency against human carbonic anhydrase isoforms hCA I and hCA II. The compounds exhibited competitive inhibition and showed strong inhibitory activity against hCA I, indicating their potential therapeutic applications in conditions where carbonic anhydrase activity is implicated (Akbaba et al., 2013).

Environmental Monitoring and Impact

Studies on 2,3'-Dibromo-5-methoxybenzophenone and related compounds have also focused on their environmental presence, monitoring, and potential impact. A study detailing a procedure for determining hydroxylated benzophenone UV absorbers in environmental water samples highlighted the widespread presence of these compounds, including 2,3'-Dibromo-5-methoxybenzophenone, in aquatic environments. This research underlines the importance of monitoring these compounds due to their potential environmental impact and the need for efficient water treatment processes to remove them (Negreira et al., 2009).

Propiedades

IUPAC Name |

(2-bromo-5-methoxyphenyl)-(3-bromophenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10Br2O2/c1-18-11-5-6-13(16)12(8-11)14(17)9-3-2-4-10(15)7-9/h2-8H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFEQSXZCMATXOD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)C2=CC(=CC=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10Br2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90641441 |

Source

|

| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

370.03 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,3'-Dibromo-5-methoxybenzophenone | |

CAS RN |

746651-87-6 |

Source

|

| Record name | (2-Bromo-5-methoxyphenyl)(3-bromophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90641441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.